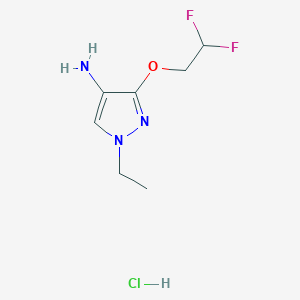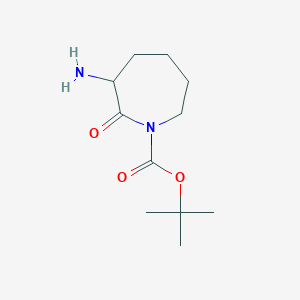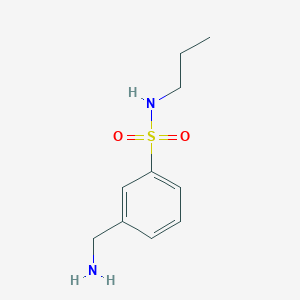
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3.
Scientific Research Applications
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase and human leukocyte elastase, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds such as:
- 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile These compounds share similar structural features but differ in their substituents, leading to variations in their physicochemical properties and biological activities. The uniqueness of this compound lies in its specific isopropyl and methyl groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
288399-89-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-methyl-2-oxo-6-propan-2-ylchromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-8(2)10-4-5-13-11(6-10)9(3)12(7-15)14(16)17-13/h4-6,8H,1-3H3 |
InChI Key |
OORHQSMMHBZFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)


![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)


![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)




![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)
![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)

